COAGULANT WS is a synthetic compound primarily used in the manufacturing of rubber and latex products. Its chemical structure is characterized by a molecular formula of and a CAS number of 106215-09-2. This compound functions as a coagulant, facilitating the aggregation of fine particles suspended in liquids, thereby improving the processing and quality of rubber materials. The unique properties of COAGULANT WS make it an essential additive in various industrial applications, particularly in enhancing the mechanical properties of rubber compounds .
The synthesis of COAGULANT WS involves polymerization techniques that utilize organosilicon compounds. This process typically includes:
The specific reaction conditions and catalysts used can significantly influence the properties and efficacy of COAGULANT WS.
COAGULANT WS is utilized across various industries due to its effective coagulation properties. Key applications include:
Interaction studies involving COAGULANT WS focus on its effectiveness compared to other coagulants. Research indicates that it can significantly improve flocculation efficiency when used alongside traditional coagulants like aluminum sulfate or poly-aluminum chloride. These studies typically analyze parameters such as pH changes, zeta potential variations, and residual concentrations of metals in treated water . Understanding these interactions is crucial for optimizing its use in various applications.
Several compounds exhibit similar coagulation properties to COAGULANT WS. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Aluminum Sulfate | Widely used in water treatment; effective at low doses but generates sludge. | |
| Poly-Aluminum Chloride | Offers high charge density; reduces sludge volume compared to aluminum sulfate. | |
| Ferric Chloride | Effective for removing organic matter; can cause corrosion issues in pipes. | |
| Poly-Ferric Sulfate | Higher basicity than ferric chloride; better floc formation at lower dosages. |
Uniqueness of COAGULANT WS: Unlike these traditional coagulants, COAGULANT WS possesses specific organosilicon characteristics that enhance its compatibility with rubber matrices, making it particularly valuable in industrial applications where conventional coagulants may not perform optimally.
COAGULANT WS represents a complex organosilicon polymer characterized by a distinctive polysiloxane structure that incorporates multiple functional components [3]. The compound is officially designated as "Siloxanes and Silicones, Me hydrogen, reaction products with polyethylene-polypropylene glycol mono-Bu ether and [(2-propenyloxy)methyl]oxirane" according to the Environmental Protection Agency Substance Registry System [3]. This comprehensive nomenclature reflects the intricate molecular architecture that defines this specialized coagulant material.
The fundamental molecular framework of COAGULANT WS exhibits characteristics typical of organically modified polysiloxanes, where the inorganic silicon-oxygen backbone serves as the structural foundation while organic substituents provide specific functional properties [2] [4]. The compound demonstrates a hybrid structure that combines the inherent stability and flexibility of polysiloxane chains with the reactive functionality of organic modifying groups [15] [22].
| Property | Description |
|---|---|
| CAS Number | 106215-09-2 [3] |
| Chemical Name | Siloxanes and Silicones, Me hydrogen, reaction products with polyethylene-polypropylene glycol mono-Bu ether and [(2-propenyloxy)methyl]oxirane [3] |
| Molecular Formula | Complex organosilicon polymer |
| Structure Type | Polysiloxane (organosilicon polymer) [2] [22] |
| Backbone Configuration | Silicon-oxygen (Si-O-Si) backbone with alternating silicon and oxygen atoms [14] [24] |
| Functional Groups | Methyl groups, hydrogen atoms, polyethylene-polypropylene glycol chains, butyl ether groups, and allyl glycidyl ether derivatives [3] [15] |
The organosilicon backbone of COAGULANT WS is constructed upon the fundamental polysiloxane architecture, characterized by alternating silicon and oxygen atoms forming the primary chain structure [14] [24]. The silicon-oxygen bonds in this configuration exhibit a bond length of approximately 1.64 Å, with the Si-O-Si bond angle measuring approximately 142.5° [24]. This geometric arrangement results in exceptionally low barriers for rotation about the silicon-oxygen bonds, contributing to the high chain flexibility characteristic of polysiloxane materials [14] [19].
The backbone configuration demonstrates the typical tetrahedral coordination around silicon centers, where each silicon atom maintains sp³-like hybridization [5] [24]. The silicon-oxygen bonds possess approximately 50% ionic character and exhibit partial double bond characteristics due to the interaction between free oxygen electron pairs and vacant silicon d-orbitals [19]. This unique bonding arrangement contributes to the exceptional thermal stability and chemical resistance observed in COAGULANT WS applications [4] [19].
The polysiloxane backbone structure enables significant conformational flexibility, with rotation barriers around silicon-oxygen bonds being substantially lower than those found in carbon-based polymers [14] [16]. This structural characteristic directly influences the material's ability to adopt various conformations in different environments, facilitating its effectiveness as a coagulating agent in diverse applications [2] [4].
The functional group distribution in COAGULANT WS reflects its classification as a complex reaction product incorporating multiple distinct chemical moieties [3]. The primary functional groups include methyl substituents directly bonded to silicon atoms, providing hydrophobic character and contributing to the low surface tension properties characteristic of siloxane materials [15] [19].
Hydrogen atoms bonded directly to silicon centers serve as reactive sites for potential crosslinking reactions and chemical modifications [17] [19]. These silicon-hydrogen bonds exhibit characteristic infrared absorption in the range of 2280-2080 cm⁻¹, providing distinctive spectroscopic identification markers [17]. The presence of these reactive hydrogen atoms enables hydrosilylation reactions, which can facilitate further chemical transformations of the polymer structure [5] [17].
The incorporation of polyethylene-polypropylene glycol chains introduces hydrophilic segments into the otherwise hydrophobic polysiloxane structure [15]. Polyethylene oxide units contribute significant water compatibility, while polypropylene oxide segments provide moderate hydrophobicity, creating a balanced amphiphilic character [15]. This structural arrangement enables the compound to exhibit surface-active properties and facilitates its interaction with both aqueous and organic phases [12].
| Functional Group | Characteristics |
|---|---|
| Silicon-Oxygen Backbone (Si-O-Si) | Forms the main chain structure with flexible Si-O bonds (bond angle ~142.5°) [24] |
| Methyl Groups (Si-CH₃) | Provides hydrophobicity and low surface tension [15] [19] |
| Hydrogen Atoms (Si-H) | Reactive sites for crosslinking and modification [17] [19] |
| Polyethylene Oxide Units (EO) | Hydrophilic segments that increase water compatibility [15] |
| Polypropylene Oxide Units (PO) | Moderately hydrophobic segments that balance properties [15] |
| Butyl Ether Terminal Groups | Terminal groups that affect surface activity [3] |
| Allyl Glycidyl Ether Derivatives | Reactive epoxy functionality for additional reactions [3] |
The physicochemical properties of COAGULANT WS emerge from the synergistic interactions between its polysiloxane backbone and organic functional groups [2] [4]. The compound exhibits liquid behavior at ambient conditions, maintaining fluidity across a broad temperature range due to the inherent flexibility of the siloxane chain structure [19]. The thermal stability extends to approximately 150°C, beyond which the polyether chains begin to decompose while the siloxane backbone remains intact [15].
The surface tension characteristics of COAGULANT WS reflect its polysiloxane heritage, exhibiting values significantly lower than conventional organic polymers [19]. This property, combined with its amphiphilic nature, enables effective surface modification and interface stabilization in various applications [2] [4]. The compound demonstrates both hydrophobic and hydrophilic characteristics, with the balance determined by the relative proportions of siloxane and polyether segments [15].
| Property | Description |
|---|---|
| Physical State | Liquid polymer [19] |
| Surface Charge Characteristics | Contains both hydrophobic siloxane segments and hydrophilic polyether segments, creating surface charge dynamics [15] |
| Hydrolysis Behavior | Undergoes controlled hydrolysis in aqueous systems, forming silanol groups (Si-OH) [18] |
| Thermal Stability | Thermally stable up to approximately 150°C (polyether chains decompose at higher temperatures) [15] |
| Surface Tension | Low surface tension (characteristic of polysiloxanes) [19] |
| Hydrophobicity | Exhibits both hydrophobic and hydrophilic properties due to its hybrid structure [15] |
| Functional Properties | Heat sensitization, defoaming, film formation, release agent, viscosity regulation [4] |
The surface charge dynamics of COAGULANT WS result from the heterogeneous distribution of functional groups throughout its molecular structure [12]. The presence of both hydrophobic siloxane segments and hydrophilic polyether chains creates regions of varying charge density and polarity [15]. The siloxane backbone itself exhibits relatively neutral character, while the polyether segments contribute to the overall charge distribution through their interaction with aqueous media [12].
pH-dependent charge behavior manifests through the protonation and deprotonation of silanol groups that form upon hydrolysis of the siloxane structure [18]. Under acidic conditions, silanol groups may become protonated, while basic conditions promote deprotonation, resulting in negative surface charges [10] [18]. This pH sensitivity enables the compound to exhibit different surface charge characteristics depending on the aqueous environment, facilitating its effectiveness as a coagulating agent across various pH ranges [11].
Ionic strength effects significantly influence the surface charge dynamics through charge screening mechanisms [9]. High ionic strength solutions compress the electrical double layer surrounding charged groups, reducing the effective range of electrostatic interactions [9]. Temperature variations affect the mobility and reorganization of charged functional groups, with elevated temperatures promoting increased molecular motion and potential changes in charge distribution patterns [9].
| Parameter | Behavior |
|---|---|
| Charge Distribution | Heterogeneous charge distribution due to mixed functional groups [12] [15] |
| pH Dependence | Surface charge varies with pH due to protonation/deprotonation of silanol groups [10] [18] |
| Ionic Strength Effect | Charge screening and compression of electrical double layer at high ionic strength [9] |
| Temperature Influence | Increased mobility and reorganization of charged groups at elevated temperatures [9] |
| Hydrolysis Impact | Progressive formation of silanol groups (Si-OH) increases negative charge density [18] |
The hydrolysis behavior of COAGULANT WS in aqueous systems follows established mechanisms for organosilicon compounds, proceeding through nucleophilic attack of water molecules on silicon centers [18]. This process results in the cleavage of silicon-oxygen bonds and the formation of silanol groups (Si-OH) as primary intermediates [18]. The hydrolysis reaction is highly dependent on pH conditions, with both acidic and basic environments catalyzing the process through different mechanistic pathways [18].
Under acidic conditions (pH < 7), the hydrolysis mechanism involves protonation of the siloxane oxygen, making the silicon center more electrophilic and facilitating nucleophilic attack by water [18]. The reaction rate exhibits pH dependence, with maximum rates observed at specific pH values depending on the particular functional groups present [18]. Basic conditions (pH > 7) promote hydrolysis through direct nucleophilic attack by hydroxide ions on silicon centers [18].
The formation of silanol intermediates leads to subsequent condensation reactions where silanol groups can react with each other or with remaining siloxane bonds to form new silicon-oxygen linkages [18]. This creates a dynamic equilibrium between hydrolysis and condensation processes, with the overall balance depending on water concentration, pH, temperature, and the specific molecular environment [18].
Temperature effects on hydrolysis behavior manifest through increased reaction rates at elevated temperatures, following typical Arrhenius kinetics [18]. The activation energy for hydrolysis varies depending on the steric environment around silicon centers and the electronegativity of adjacent functional groups [18]. Steric hindrance from bulky organic substituents can significantly reduce hydrolysis rates by limiting water access to silicon centers [18].
| Aspect | Description |
|---|---|
| Hydrolysis Mechanism | Nucleophilic attack of water on silicon atoms, forming silanol (Si-OH) groups [18] |
| Rate Determining Factors | pH, temperature, steric hindrance, and functional group electronegativity [18] |
| pH Influence | Acid-catalyzed (pH < 7) or base-catalyzed (pH > 7) with different mechanisms [18] |
| Intermediate Products | Formation of silanol groups (Si-OH) as primary intermediates [18] |
| Condensation Reactions | Silanol groups can undergo condensation to reform siloxane bonds (Si-O-Si) [18] |
| Equilibrium State | Dynamic equilibrium between hydrolysis and condensation reactions [18] |
COAGULANT WS represents a specialized organosilicon compound characterized by its polysiloxane structure with CAS number 106215-09-2 [3]. The synthesis and manufacturing of this functional organopolysiloxane compound involves sophisticated polymerization methodologies and presents unique industrial-scale production challenges that require careful process control and quality management.
The synthesis of COAGULANT WS follows established organosilicon polymerization pathways, utilizing hydrolysis-condensation reaction mechanisms that are fundamental to polysiloxane formation [4]. The polymerization process involves the transformation of organosilicon monomers into high molecular weight polymeric structures through carefully controlled chemical reactions.
The hydrolysis-condensation mechanism represents the core synthetic pathway for COAGULANT WS production [5] [6]. This process consists of three distinct but interconnected reaction stages that determine the final polymer characteristics and properties.
Primary Hydrolysis Mechanism
The initial hydrolysis step involves the nucleophilic substitution of alkoxy groups attached to silicon atoms by hydroxyl groups in the presence of water [5] [6]. The reaction proceeds through an SN2-Si mechanism under acidic conditions, where the alkoxide groups are first protonated, making the silicon atom more electrophilic and susceptible to attack by water molecules [5]. The hydrolysis reaction can be represented as:
≡Si-OR + H₂O → ≡Si-OH + ROH
where R represents the organic alkyl group. This reaction is highly dependent on pH conditions, with optimal hydrolysis rates occurring in the range of 6.5 to 7.5 [7] [8]. The reaction exhibits both specific acid and specific base catalysis, with hydronium ions and hydroxyl ions facilitating the process at different pH ranges [6].
Condensation Reaction Pathways
Following hydrolysis, condensation reactions form the characteristic siloxane bonds (Si-O-Si) that constitute the polymer backbone [5] [6]. Two primary condensation mechanisms operate simultaneously:
Alcohol-producing condensation:
≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH
Water-producing condensation:
≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
The condensation process is governed by the relative concentrations of silanol groups and remaining alkoxy groups, with temperature playing a crucial role in reaction kinetics [9] [10]. The mechanism involves the attack of nucleophilic deprotonated silanol groups on neutral silicate species, with the reaction rate significantly influenced by steric and inductive factors [5].
Molecular Structure Development
The polymerization proceeds through step-growth mechanisms, where the degree of polymerization and molecular weight distribution are controlled by reaction parameters including temperature, catalyst concentration, and reaction time [11] [5]. The process typically occurs at temperatures between 80-100°C, with catalyst concentrations in the range of 10⁻⁴ mol providing optimal reaction control [7].
Effective synthesis of COAGULANT WS requires precise control of multiple process parameters that influence both reaction kinetics and product quality [7] [11] [12]. The optimization of these parameters is critical for achieving consistent product specifications and manufacturing efficiency.
Temperature Control Systems
Temperature represents the most critical process parameter, affecting both hydrolysis and condensation reaction rates [7] [5] [9]. The optimal temperature range of 80-100°C provides sufficient thermal energy for bond formation while preventing excessive side reactions that can lead to product degradation [7]. Temperature control systems must maintain precision within ±2°C to ensure consistent polymerization kinetics and molecular weight development [12].
pH Management and Buffer Systems
The pH of the reaction medium directly influences the reaction mechanism and product characteristics [7] [8] [5]. Optimal pH conditions in the range of 6.5-7.5 promote balanced hydrolysis and condensation rates while minimizing unwanted side reactions [7] [8]. Buffer systems utilizing organic acid-base pairs maintain pH stability throughout the polymerization process, preventing drift that could compromise product quality [12].
Catalyst System Design
Catalyst selection and concentration control are essential for achieving desired reaction rates and selectivity [7] [10] [13]. Acid catalysts promote hydrolysis through protonation mechanisms, while base catalysts facilitate condensation through nucleophilic activation [5] [10]. The catalyst concentration must be carefully balanced to optimize reaction rates without causing excessive branching or gelation [10].
Reaction Time and Kinetic Monitoring
The polymerization process typically requires 10-20 minutes for completion under optimal conditions [7]. Real-time monitoring systems track reaction progress through measurements of viscosity, molecular weight, and conversion rates [7] [12]. Kinetic modeling enables predictive control of the polymerization process, allowing for adjustments to maintain product specifications [7].
Solvent and Atmosphere Control
The choice of solvent significantly affects polymerization kinetics and product properties [5] [6]. Protic solvents hydrogen bond to nucleophilic deprotonated silanols, potentially retarding base-catalyzed condensation, while aprotic solvents can promote acid-catalyzed mechanisms [6]. Inert atmosphere conditions prevent unwanted oxidation and hydrolysis reactions that could compromise product quality [9].
The transition from laboratory synthesis to industrial-scale production of COAGULANT WS presents significant technical and economic challenges that require specialized solutions and control strategies [14] [12] [15].
Industrial production of COAGULANT WS demands comprehensive quality control protocols to ensure consistent product specifications and performance characteristics [12] [15] [7]. These protocols encompass both in-process monitoring and final product testing procedures.
Real-Time Process Monitoring
Advanced monitoring systems continuously track critical process parameters including temperature, pressure, pH, and reactant concentrations [7] [12]. Streaming current monitoring provides real-time feedback on polymer charge characteristics, enabling immediate process adjustments to maintain product specifications [12]. Automated sampling systems collect representative samples at predetermined intervals for laboratory analysis [12].
Molecular Weight Distribution Control
The molecular weight distribution significantly affects the coagulation performance of COAGULANT WS [15]. Gel permeation chromatography provides detailed analysis of molecular weight distributions, with polydispersity indices serving as key quality metrics [15]. Statistical process control methods track molecular weight trends and identify process variations before they affect product quality [15].
Functional Group Analysis
Spectroscopic methods including Fourier transform infrared spectroscopy and nuclear magnetic resonance monitor the hydrolysis and condensation reactions in real-time [15] [5]. These techniques provide quantitative information about the degree of hydrolysis and condensation, enabling precise control of polymer structure and functionality [5].
Impurity Detection and Control
Trace impurities from raw materials or side reactions can significantly impact product performance [12] [15]. High-performance liquid chromatography and mass spectrometry identify and quantify impurities at parts-per-million levels [15]. Purification protocols including distillation and extraction remove impurities that could compromise coagulation efficiency [15].
Maintaining consistent product quality across production batches represents one of the most significant challenges in industrial COAGULANT WS manufacturing [14] [12] [15]. Batch-to-batch variations can arise from raw material variations, equipment differences, and environmental factors.
Statistical Process Control Implementation
Statistical process control methodologies monitor process variables and product characteristics to identify trends and variations [12] [15]. Control charts track key parameters including molecular weight, viscosity, and coagulation performance, with established control limits triggering corrective actions [15]. Process capability studies quantify the ability of manufacturing processes to meet product specifications consistently [15].
Raw Material Standardization
Raw material variations significantly impact polymerization kinetics and product properties [12] [15]. Incoming material testing protocols verify the purity and composition of organosilicon precursors before use in production [15]. Vendor qualification programs ensure consistent raw material quality from approved suppliers [12].
Equipment Calibration and Maintenance
Regular calibration of process instrumentation ensures accurate measurement and control of critical parameters [12]. Preventive maintenance programs minimize equipment-related sources of variation [12]. Heat exchanger performance monitoring maintains consistent temperature control across production campaigns [12].
Environmental Factor Control
Environmental conditions including ambient temperature and humidity can affect polymerization processes [14] [9]. Climate-controlled production facilities maintain stable environmental conditions to minimize external sources of variation [12]. Seasonal variation studies identify and compensate for long-term environmental effects on product quality [12].
Batch Documentation and Traceability
Comprehensive documentation systems track all process parameters and quality measurements for each production batch [12] [15]. Electronic batch records provide complete traceability from raw materials to finished products [15]. Statistical analysis of historical batch data identifies process improvement opportunities and quality trends [15].